molecular formula C43H36F6N4O2 B1667185 9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)- CAS No. 194213-64-4

9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-

Cat. No. B1667185
M. Wt: 754.8 g/mol
InChI Key: PCOWNQCLFYEXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-212122 is a potent microsomal triglyceride transfer protein inhibitor (MTP inhibitor). MS-212122 is significantly more potent than BMS-201038 in reducing plasma lipids (cholesterol, VLDL/LDL, TG) in both hamsters and cynomolgus monkeys. Treatment with BMS-212122 led to rapid reduction in plasma lipid levels, which were accompanied by a significant decrease in lipid content and monocyte-derived (CD68+) cells in atherosclerotic plaques compared to baseline and chow diet control groups. BMS-212122-treated mice had increased collagen content, a marker associated with increased stability in human plaques.

Scientific Research Applications

1. Organic Chemistry and Regioselectivity

Research on N-Substituted 9H-fluoren-9-imines indicates their reaction with difluorocarbene to yield iminium ylides. These ylides can undergo transformations to form products like 9H-fluorene-9-carboxamides under certain conditions. This study provides insights into the regioselectivity of cycloaddition reactions involving iminium ylides with a fluorene fragment, contributing to the field of organic synthesis (Novikov et al., 2006).

2. Materials Science and Organic Light-Emitting Diodes (PhOLEDs)

Compounds containing fluorene units have been used to create materials for green PhOLEDs. These materials exhibit excellent thermal properties and balanced hole and electron transport mobilities, contributing to the development of efficient PhOLEDs (Guichen et al., 2021).

3. Polymer Chemistry

Fluorene derivatives have been utilized in synthesizing linear, high-molecular-weight polymers. These polymers, synthesized using superacid-catalyzed reactions, are soluble in common organic solvents and can form flexible, transparent films. This contributes to advancements in polymer chemistry and materials science (Hernandez et al., 2010).

4. Chemical Synthesis and Molecular Clefts

The synthesis of molecular clefts incorporating fluorene units has been explored for the complexation of pyranosides and dicarboxylic acids. These clefts demonstrate enantioselective complexation, contributing to the field of supramolecular chemistry (Cuntze et al., 1995).

5. Development of Polyimides

Fluorene-containing diamine monomers have been synthesized and used to create a range of novel aromatic polyimides. These polyimides are thermally stable and have potential applications in high-performance materials due to their desirable properties (Rafiee & Golriz, 2014).

properties

CAS RN

194213-64-4

Product Name

9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-

Molecular Formula

C43H36F6N4O2

Molecular Weight

754.8 g/mol

IUPAC Name

9-[4-[2,5-dimethyl-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]benzimidazol-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide

InChI

InChI=1S/C43H36F6N4O2/c1-26-17-22-36-38(37(26)52-39(54)33-14-4-3-11-30(33)28-18-20-29(21-19-28)43(47,48)49)51-27(2)53(36)24-10-9-23-41(40(55)50-25-42(44,45)46)34-15-7-5-12-31(34)32-13-6-8-16-35(32)41/h3-8,11-22H,9-10,23-25H2,1-2H3,(H,50,55)(H,52,54)

InChI Key

PCOWNQCLFYEXLR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F

Canonical SMILES

CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide
BMS 212122
BMS-212122
BMS212122

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-
Reactant of Route 2
Reactant of Route 2
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-
Reactant of Route 3
Reactant of Route 3
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-
Reactant of Route 4
Reactant of Route 4
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-
Reactant of Route 5
Reactant of Route 5
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-
Reactant of Route 6
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-

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